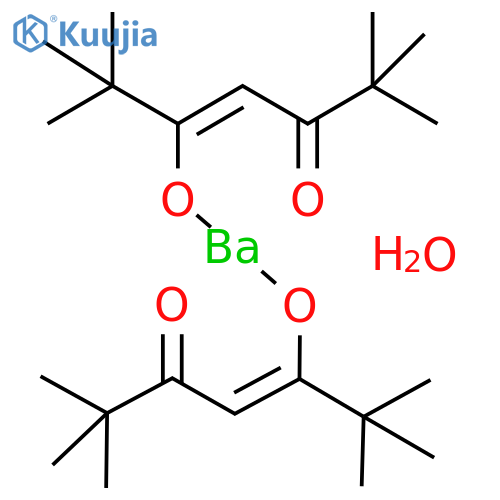Cas no 138521-17-2 (Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate)

138521-17-2 structure
商品名:Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate
CAS番号:138521-17-2
MF:C22H40BaO5
メガワット:521.877003669739
MDL:MFCD06200255
CID:1253048
Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 化学的及び物理的性質
名前と識別子
-
- Barium(II) 2,2,6,6-tetramethyl-3,5-heptanedionate hydrate
- BA(TMHD)2
- BA(TMHD)2 H2O
- BARIUM BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) HYDRATE
- BARIUM(II)-2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE HYDRATE
- BARIUM II 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE, HYDRATED
- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM HYDRATE
- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM N-HYDRATE
- Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate
-
- MDL: MFCD06200255
- インチ: 1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
- InChIKey: VCALGUJWYYNHDY-ZJCTYWPYSA-L
- ほほえんだ: C(/C(C)(C)C)(\O[Ba]O/C(/C(C)(C)C)=C\C(=O)C(C)(C)C)=C\C(=O)C(C)(C)C.O
計算された属性
- せいみつぶんしりょう: 522.19300
じっけんとくせい
- ゆうかいてん: 175-180 °C(lit.)
- ふってん: 285°C
- PSA: 61.83000
- LogP: 5.96070
Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB119470-1 g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 1 g |
€51.90 | 2023-07-20 | ||
| abcr | AB119470-5g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 5g |
€171.00 | 2025-02-18 | ||
| abcr | AB119470-1g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 1g |
€52.80 | 2025-02-18 | ||
| abcr | AB119470-25 g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 25 g |
€648.00 | 2023-07-20 | ||
| abcr | AB119470-5 g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 5 g |
€168.00 | 2023-07-20 | ||
| abcr | AB119470-25g |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |
138521-17-2 | 25g |
€658.00 | 2025-02-18 |
Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
138521-17-2 (Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:138521-17-2)Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate

清らかである:99%
はかる:25g
価格 ($):390.0